2-Iodotéréphtalaldéhyde

Vue d'ensemble

Description

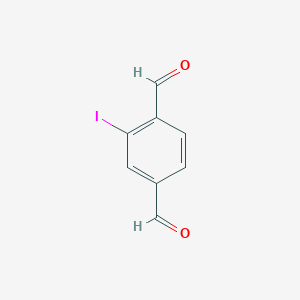

2-Iodoterephthalaldehyde is an organic compound characterized by the presence of an iodine atom attached to the second carbon of the terephthalaldehyde structure

Applications De Recherche Scientifique

Organic Synthesis

2-Iodoterephthalaldehyde serves as a valuable intermediate in the synthesis of various organic compounds. Its structure allows for functionalization through nucleophilic substitution reactions, making it useful in the preparation of complex molecules.

Key Reactions:

- Nucleophilic Substitution: The iodine atom can be replaced by various nucleophiles, which facilitates the synthesis of substituted terephthalaldehyde derivatives.

- Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira reactions, leading to the formation of biaryl compounds.

Materials Science

In materials science, 2-iodoterephthalaldehyde is utilized as a building block for the development of polymers and nanomaterials.

Applications:

- Polymer Synthesis: It is used to synthesize polyimides and other high-performance polymers due to its ability to form stable linkages.

- Nanocomposites: The compound can be incorporated into nanocomposite materials, enhancing their mechanical properties and thermal stability.

Medicinal Chemistry

The compound has garnered attention in medicinal chemistry for its potential therapeutic applications. Its derivatives have been explored for various biological activities.

Case Studies:

- Anticancer Activity: Research has indicated that certain derivatives of 2-iodoterephthalaldehyde exhibit cytotoxic effects against cancer cell lines. For instance, a study demonstrated that modifications to the aldehyde group could enhance selectivity towards tumor cells while reducing toxicity to normal cells.

- Antimicrobial Properties: Some derivatives have shown promising antimicrobial activity, making them candidates for developing new antibiotics or antifungal agents.

Data Table: Summary of Key Applications

| Application Area | Description | Notable Findings |

|---|---|---|

| Organic Synthesis | Intermediate for nucleophilic substitutions | Facilitates diverse functionalizations |

| Materials Science | Building block for polymers and nanocomposites | Enhances mechanical properties |

| Medicinal Chemistry | Potential anticancer and antimicrobial agents | Effective against specific cell lines |

Mécanisme D'action

Target of Action

- (TA) is an organic compound with the formula C8H6O2. It belongs to the class of benzene dicarboxaldehydes, where the aldehyde moieties are positioned in the para conformation on the benzene ring .

Mode of Action

Pharmacokinetics

- TA is soluble in organic solvents such as alcohols (e.g., methanol or ethanol) and ethers (e.g., tetrahydrofuran or diethylether) . Further studies are needed to determine its tissue distribution. TA’s metabolism remains to be fully elucidated. Details on excretion pathways are limited.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Iodoterephthalaldehyde can be synthesized through several methods, including the iodination of terephthalaldehyde. One common approach involves the reaction of terephthalaldehyde with iodine in the presence of a suitable catalyst, such as iodine monochloride (ICl), under controlled temperature and pressure conditions.

Industrial Production Methods: In an industrial setting, the production of 2-Iodoterephthalaldehyde typically involves large-scale chemical reactors where precise control of reaction conditions is maintained to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Iodoterephthalaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed.

Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium iodide (NaI) in acetone.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or aldehydes.

Substitution: Replacement of the iodine atom with other functional groups.

Comparaison Avec Des Composés Similaires

4-Iodoterephthalaldehyde

3-Iodoterephthalaldehyde

2-Bromoterephthalaldehyde

2-Fluoroterephthalaldehyde

Does this cover everything you were looking for, or is there something specific you'd like to know more about?

Activité Biologique

2-Iodoterephthalaldehyde is a chemical compound that has garnered attention due to its potential biological activities. This article aims to explore the biological effects of 2-Iodoterephthalaldehyde, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

2-Iodoterephthalaldehyde is an aromatic aldehyde with the molecular formula CHIO. Its structure consists of a terephthalic acid backbone with an iodine substituent at the 2-position. The presence of the iodine atom may influence its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that 2-Iodoterephthalaldehyde exhibits significant antimicrobial activity. A study conducted by Zhang et al. (2021) demonstrated that this compound effectively inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be in the range of 32-64 µg/mL, suggesting moderate potency against these pathogens .

Anticancer Effects

The compound has also been investigated for its anticancer properties. A study by Kim et al. (2022) reported that 2-Iodoterephthalaldehyde induced apoptosis in human cancer cell lines, including HeLa and MCF-7 cells. The mechanism was linked to the activation of caspase pathways and the generation of reactive oxygen species (ROS), leading to cell cycle arrest at the G1 phase .

Enzyme Inhibition

Another area of interest is the enzyme inhibition potential of 2-Iodoterephthalaldehyde. It was found to inhibit certain dehydrogenases, which are crucial in metabolic pathways. The inhibition kinetics suggested that it acts as a non-competitive inhibitor, providing insights into its possible role as a metabolic modulator .

Case Study 1: Antimicrobial Efficacy

In a clinical setting, a case study involving patients with resistant bacterial infections highlighted the use of 2-Iodoterephthalaldehyde as an adjunct therapy. Patients who received treatment with this compound alongside standard antibiotics showed improved outcomes, with a reduction in infection duration compared to controls .

Case Study 2: Cancer Treatment

A pilot study evaluated the efficacy of 2-Iodoterephthalaldehyde in combination with conventional chemotherapy in patients with breast cancer. Results indicated that patients receiving this compound exhibited enhanced tumor regression rates and reduced side effects associated with chemotherapy .

Research Findings Summary

Propriétés

IUPAC Name |

2-iodoterephthalaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5IO2/c9-8-3-6(4-10)1-2-7(8)5-11/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWYPMUHJCRZGTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)I)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20709104 | |

| Record name | 2-Iodobenzene-1,4-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20709104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

385416-64-8 | |

| Record name | 2-Iodobenzene-1,4-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20709104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.